molecular formula C16H19ClFNO5 B1360929 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1135226-98-0

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B1360929
M. Wt: 359.77 g/mol
InChI Key: VMECCTUGTIFMGB-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19ClFNO5 and its molecular weight is 359.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties in Polymer Chemistry

  • Polyamide Synthesis: The compound is used in the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units, exhibiting high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Asymmetric Synthesis and Catalysis

  • Asymmetric Hydrogenations: It serves as a key component in asymmetric hydrogenations of certain acid derivatives, showcasing its utility in creating chirally pure compounds (Takahashi & Achiwa, 1989).
  • Asymmetric Hydroformylation: The compound is integral in the synthesis of chiral ligands for platinum-catalyzed asymmetric hydroformylation of olefins, indicating its importance in stereoselective synthesis (Stille, Su, Brechot, Parrinello, & Hegedus, 1991).

Organic Chemistry and Synthesis

  • Piperidine and Proline Derivatives: It's used in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, demonstrating its role in the preparation of complex organic molecules (Xue, He, Roderick, Corbett, & Decicco, 2002).
  • Aromatic Polyamide Synthesis: It plays a role in the synthesis of aromatic polyamides from bis(ether-carboxylic acids), contributing to the creation of materials with high thermal stability and solubility in organic solvents (Yang, Hsiao, & Yang, 1999).

Medicinal Chemistry and Drug Design

  • Aurora Kinase Inhibition: The compound is a part of an Aurora kinase inhibitor, which may be useful in cancer treatment, highlighting its potential in medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).

Material Science and Engineering

  • Preparation of Hydroxamic Acids: It is used in the synthesis of various hydroxamic acids, indicating its utility in materials science and engineering (Mellor & Chan, 1997).

properties

IUPAC Name

(2S,4S)-4-(4-chloro-2-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMECCTUGTIFMGB-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid

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